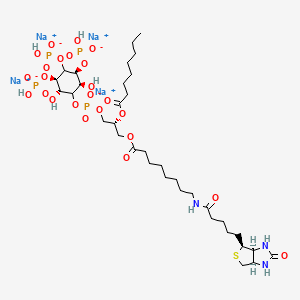
PtdIns-(3,4,5)-P3-biotin (sodium salt)
Descripción general
Descripción
PtdIns-(3,4,5)-P3-biotin is an affinity probe which allows the PIP3 to be detected through an interaction with the biotin ligand . This design allows PtdIns-(3,4,5)-P3-biotin to serve as a general probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase .
Synthesis Analysis
The natural compound is the product of phosphorylation-dephosphorylation involving PtdIn 3-kinase and 5-phosphatases . The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C .Molecular Structure Analysis
The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound . It is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions .Chemical Reactions Analysis
PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .Physical And Chemical Properties Analysis
The short fatty acid chains of this analog give it different physical properties including high solubility in aqueous media compared to naturally occurring PtdIns-(3,4,5)-P3 .Aplicaciones Científicas De Investigación
1. Role in Cell Growth Signaling and Tumor Suppression
PtdIns(3,4,5)P3 plays a crucial role in cell growth signaling. It has been found that the tumor suppressor PTEN dephosphorylates PtdIns(3,4,5)P3, impacting its production and signaling in human cells. This suggests that PTEN might act as a phosphoinositide 3-phosphatase, thus regulating PtdIns(3,4,5)P3 levels and potentially affecting tumor growth and suppression mechanisms (Maehama & Dixon, 1998).
2. Localization in Cellular Structures
Studies show that PtdIns(3,4,5)P3 is primarily present at plasma membranes, including lamellipodia, and in a significant pool within the nuclear matrix. This distribution is important for understanding the versatility of PI 3-kinase signaling in different cellular locations and functions, including those independent of the PtdIns(3,4,5)P3 phosphatase, PTEN (Lindsay et al., 2006).
3. Phosphatase Resistance and Signal Transduction
Metabolically stabilized analogues of PtdIns(3,4,5)P3 have been developed to investigate its role in signal transduction pathways, particularly those related to insulin action and cell physiology. These analogues can be resistant to lipid 3-phosphatases like PTEN, thus serving as long-lived activators or potential antagonists for cellular events mediated by PtdIns(3,4,5)P3 (Zhang et al., 2006).
4. Involvement in Obesity and Diabetes
PtdIns(3,4,5)P3 signaling has been implicated in the regulation of cell metabolism, survival, and other functions. Dysregulation in its metabolism is associated with metabolic diseases such as obesity and diabetes. This highlights the importance of understanding PtdIns(3,4,5)P3 signaling in the context of these diseases (Manna & Jain, 2015).
5. Impact on Chemotaxis and Cytoskeletal Organization
PtdIns(3,4,5)P3 is key in chemotaxis, the directed cell migration toward chemoattractants. It has been shown to activate reorganization of the actin cytoskeleton, crucial for cell movement and chemotaxis, by binding to myosin I proteins in various organisms, including humans (Chen & Iijima, 2012).
6. Phosphatase Activity Analysis
The analysis of PtdIns(3,4,5)P3 5-phosphatase activity in vitro and in vivo is crucial for understanding its regulatory role in PI3-kinase-dependent signaling. This helps in comprehending its activation of cell proliferation, growth, and migration, as well as insulin signaling (Ooms et al., 2009).
7. Role in Cellular Polarity
PtdIns(3,4,5)P3 regulates the formation of the basolateral plasma membrane in epithelial cells, indicating its crucial role in maintaining cellular polarity. Its location and effects on membrane proteins suggest its involvement in processes such as cell migration and organ development (Gassama-Diagne et al., 2006).
Mecanismo De Acción
Target of Action
PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic analog of natural PtdIns . It primarily targets signal transduction proteins bearing pleckstrin homology (PH) domains . Examples of these proteins include Centuarin α and the Akt-family of GTPase activating proteins .
Mode of Action
This compound interacts with its targets by serving as an anchor for the binding of signal transduction proteins . This interaction is crucial for cytoskeletal rearrangements and membrane trafficking . PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific phospholipase C (PLC), suggesting that it functions in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .
Biochemical Pathways
The phosphatidylinositol phosphates, including PtdIns-(3,4,5)-P3, represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals . PtdIns are phosphorylated to mono- (PtdIns-P, PIP), di- (PtdIns-P2, PIP2), and triphosphates (PtdIns-P3, PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .
Pharmacokinetics
The compound’s high solubility in aqueous media due to its short fatty acid chains suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of PtdIns-(3,4,5)-P3-biotin (sodium salt)'s action involve the regulation of cytoskeletal rearrangements and membrane trafficking . It also plays a role in the generation and transmission of cellular signals .
Action Environment
It is known that ptdins-(3,4,5)-p3 is synthesized during meiotic maturation and acts upstream of cdc42 and fmn2, but downstream of mater/filia proteins to regulate the f-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .
Propiedades
IUPAC Name |
tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJJVXPPNNJTJF-NVWQPLNXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3Na4O24P4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PtdIns-(3,4,5)-P3-biotin (sodium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)
![1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B570900.png)


